molecular formula C6H8ClI B2992971 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2242694-05-7

1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2992971
CAS No.: 2242694-05-7
M. Wt: 242.48
InChI Key: XYGHRKAOSWIOGJ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields of research and industry. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and metabolic stability .

Chemical Reactions Analysis

1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, radical initiators, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The compound’s unique three-dimensional structure allows it to fit into binding sites that are otherwise inaccessible to flat molecules. This can lead to selective inhibition or activation of biological pathways, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane is unique compared to other similar compounds due to its specific substituents and the resulting properties. Similar compounds include:

These comparisons highlight the versatility and unique properties of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane (CAS No. 2242694-05-7) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclo[1.1.1]pentane core, which is characterized by a rigid three-dimensional structure that can serve as a bioisostere for more traditional aromatic systems like phenyl rings. This structural uniqueness may contribute to its distinct biological activity.

PropertyValue
Molecular FormulaC7_7H8_8ClI
Molecular Weight218.50 g/mol
CAS Number2242694-05-7

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with bicyclic structures can modulate enzyme activity and receptor interactions, potentially influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Modulation : It could engage with receptors involved in signaling pathways related to inflammation and cell proliferation.

Pharmacological Properties

Research into the pharmacological properties of this compound reveals promising potential in various therapeutic areas:

  • Anticancer Activity : Studies have suggested that compounds with similar bicyclic structures exhibit anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways, offering potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of bicyclo[1.1.1]pentane derivatives, providing insights into their efficacy and mechanisms.

Study 1: Inhibition of Indoleamine-2,3-dioxygenase 1 (IDO1)

A study published in July 2020 highlighted the discovery of a class of IDO1 inhibitors featuring a bicyclo[1.1.1]pentane motif. These compounds demonstrated significant potency in inhibiting IDO1, an enzyme implicated in cancer immune evasion:

  • Key Findings :
    • The presence of the bicyclo[1.1.1]pentane structure improved metabolic stability compared to traditional phenyl-containing compounds.
    • Compound modifications led to enhanced selectivity and reduced off-target effects, making them suitable candidates for further development in cancer immunotherapy .

Study 2: Structure–Activity Relationship (SAR) Analysis

Research focusing on the SAR of bicyclic compounds indicated that variations in substituents on the bicyclo[1.1.1]pentane core significantly affect biological activity:

  • Findings :
    • Substituents such as halogens (e.g., chlorine and iodine) influenced both potency and selectivity against specific biological targets.
    • The introduction of different functional groups allowed for fine-tuning of pharmacokinetic properties .

Properties

IUPAC Name

1-(chloromethyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClI/c7-4-5-1-6(8,2-5)3-5/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGHRKAOSWIOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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